5-Methoxyindole-2-carboxylic acid
Overview
Description
5-Methoxyindole-2-carboxylic acid: is an indole derivative characterized by the presence of a methoxy group at the 5-position and a carboxylic acid group at the 2-position of the indole ring. This compound is known for its significant role in various biological and chemical processes, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
5-Methoxyindole-2-carboxylic acid (MICA) primarily targets mitochondrial dihydrolipoamide dehydrogenase (DLDH) and gluconeogenesis in the liver . DLDH is a key enzyme in the mitochondrial energy metabolism, and its inhibition can lead to neuroprotection against ischemic injury . Gluconeogenesis is a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates, and its inhibition can lead to hypoglycemic effects .
Mode of Action
MICA acts as a reversible inhibitor of DLDH . By inhibiting this enzyme, MICA can confer chemical preconditioning and neuroprotection against stroke . In the liver, MICA inhibits gluconeogenesis, leading to a decrease in blood glucose levels . This makes it a potent hypoglycemic agent .
Biochemical Pathways
MICA affects the mitochondrial energy metabolism and the gluconeogenesis pathway . By inhibiting DLDH, MICA disrupts the mitochondrial energy metabolism, which can lead to neuroprotection . The inhibition of gluconeogenesis in the liver leads to a decrease in the production of glucose, thereby lowering blood glucose levels .
Pharmacokinetics
Given its potent hypoglycemic effects and its ability to inhibit gluconeogenesis in the liver, it is likely that mica has good bioavailability .
Result of Action
The inhibition of DLDH by MICA can lead to neuroprotection against ischemic injury . This is particularly important in the context of stroke, where ischemic injury can lead to significant neuronal damage . On the other hand, the inhibition of gluconeogenesis in the liver by MICA can lead to a decrease in blood glucose levels , making it a potent hypoglycemic agent .
Biochemical Analysis
Biochemical Properties
5-Methoxyindole-2-carboxylic acid is known to interact with several enzymes and proteins. It is a well-known inhibitor of mitochondrial dihydrolipoamide dehydrogenase . It has also been used as a reactant for the preparation of various compounds, including anticancer agents, a fluorescent small molecule probe for in vivo lipid imaging, Indoleamine 2,3-dioxygenase (IDO) inhibitors, selective Dopamine D3 receptor ligands, 5-HT4 receptor ligands, inhibitors of Mycobacterium tuberculosis pantothenate synthetase, hypoxia selective cytotoxins, and potent antitumor bifunctional DNA alkylating agents .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to confer chemical preconditioning and neuroprotection against stroke . More studies are needed to fully understand its influence on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to inhibit mitochondrial dihydrolipoamide dehydrogenase , which could potentially lead to changes in gene expression and enzyme activation or inhibition
Dosage Effects in Animal Models
In animal models, this compound has been shown to exhibit pronounced glucose-lowering ability . It was also found to lead to an increased rate of death in diabetic animals . More studies are needed to determine the effects of different dosages of this compound in animal models, including any threshold effects and any toxic or adverse effects at high doses.
Metabolic Pathways
It is known to inhibit mitochondrial dihydrolipoamide dehydrogenase , which could potentially affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyindole-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with 5-methoxy-2-oxindole.
Chlorination: The 5-methoxy-2-oxindole is chlorinated using triphenylphosphine and carbon tetrachloride in acetonitrile.
Catalytic Reduction: The chlorinated intermediate undergoes catalytic reduction to yield this compound.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the outlined laboratory procedures, scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxyindole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Chemistry: 5-Methoxyindole-2-carboxylic acid is used as a building block in the synthesis of more complex indole derivatives, which are important in medicinal chemistry .
Biology: The compound has been studied for its role as a plant metabolite and its potential effects on various biological pathways .
Medicine: Research has shown that this compound exhibits neuroprotective properties, making it a candidate for studies related to stroke and other neurological conditions .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other chemical intermediates .
Comparison with Similar Compounds
- Indole-2-carboxylic acid
- 5-Methoxyindole
- 6-Methoxyindole-2-carboxylic acid
- 5-Methoxy-2-methyl-3-indoleacetic acid
Comparison: 5-Methoxyindole-2-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the indole ring. This combination of functional groups imparts distinct chemical properties and biological activities compared to its analogs .
Properties
IUPAC Name |
5-methoxy-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-7-2-3-8-6(4-7)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBJVSLNUMZXRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195944 | |
Record name | Indole-2-carboxylic acid, 5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4382-54-1 | |
Record name | 5-Methoxy-1H-indole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4382-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxyindole-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4382-54-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30927 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Indole-2-carboxylic acid, 5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxyindole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.262 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-METHOXYINDOLE-2-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFK8L54HA2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of 5-Methoxyindole-2-carboxylic acid?
A1: this compound is a potent inhibitor of dihydrolipoamide dehydrogenase (DLDH), the E3 subunit of the pyruvate dehydrogenase complex (PDHc) [, , , , ].
Q2: How does this compound inhibit dihydrolipoamide dehydrogenase?
A2: While the precise mechanism of inhibition is not fully elucidated, this compound is known to reversibly inhibit DLDH []. This inhibition disrupts the activity of PDHc, a crucial enzyme complex involved in glucose metabolism [].
Q3: What are the downstream effects of this compound-mediated dihydrolipoamide dehydrogenase inhibition?
A3: Inhibition of DLDH by this compound leads to several downstream effects, including:
- Impaired Glucose Metabolism: As a key enzyme in glucose metabolism, DLDH inhibition disrupts the conversion of pyruvate to acetyl-CoA, ultimately affecting cellular energy production [, ].
- Lactate Accumulation: Disruption of PDHc activity can lead to the buildup of lactate in cells, potentially contributing to changes in intracellular pH [, ].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C10H9NO3, and its molecular weight is 191.19 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: Yes, spectroscopic data, including vibrational spectra, have been reported for this compound []. This data aids in structural characterization and understanding its physicochemical properties.
Q6: What is known about the dissolution and solubility of this compound?
A8: While specific dissolution rate data is not provided, research indicates that this compound is soluble in aqueous solutions, allowing for its use in various experimental setups [, ].
Q7: How is this compound relevant to melanoma research?
A9: this compound is a metabolite of eumelanin, the pigment responsible for brown and black coloration in skin and hair. Its presence in urine has been investigated as a potential marker for melanoma progression [, , , , , , ].
Q8: Is this compound a reliable marker for melanoma?
A10: While some studies suggest that elevated urinary this compound levels may be associated with melanoma, its reliability as a standalone marker is debated [, , , , , , , , , ]. Often, it is used in conjunction with other markers, such as 5-S-cysteinyldopa, for a more comprehensive assessment [, , , , , ].
Q9: What factors can influence urinary this compound levels?
A9: Factors that can affect urinary this compound levels include:
- Skin pigmentation: Individuals with darker skin tend to excrete larger quantities of this compound [].
- UV exposure: Exposure to ultraviolet radiation, particularly UVA, can stimulate melanin production and potentially influence this compound levels [, , ].
- Certain medications: Some medications, like chloroquine, may alter the excretion of melanin metabolites, including this compound [].
Q10: Does this compound have any known functions in organisms other than humans?
A10: While much of the research on this compound centers around its role in human melanin synthesis and potential as a melanoma marker, studies have explored its effects in other organisms:
- Archaebacteria: In the archaebacterium Haloferax volcanii, this compound was found to inhibit respiration and potassium ion transport, suggesting a potential role in cellular energy regulation in this organism [].
- Mice: Research in mice has investigated the excretion patterns of this compound in relation to different pigmentation genotypes. This work highlights its role as a metabolite of eumelanin synthesis across species [].
- Hamsters: In hamster sperm, this compound has been used to investigate the role of DLDH in sperm capacitation and fertilization. Results suggest that DLDH activity, potentially modulated by this compound, is crucial for successful fertilization in this species [, , ].
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